TLR8 agonist 5 (CAS 2413016-41-6, MW: 576.69 g/mol) is a highly potent, small-molecule Toll-like receptor 8 (TLR8) agonist specifically engineered for targeted immune activation . Characterized by an EC50 of 20 nM in HEK-Blue hTLR8 assays, it acts as a precise trigger for MyD88-dependent signaling cascades, culminating in NF-κB activation and the robust production of pro-inflammatory cytokines such as IL-12 and TNF-α . Supplied at ≥98% purity, this compound offers exceptional lot-to-lot consistency and predictable DMSO solubility, making it a critical procurement choice for high-throughput screening, vaccine adjuvant formulation, and targeted cancer immunotherapy research where receptor specificity is paramount.
Endosomal TLR8 pathway activation studies
Innate immune response research requiring TLR8 selectivity over TLR7
Reporter assay and primary cell-based immune activation profiling
Substituting TLR8 agonist 5 with older-generation or dual-targeting TLR agonists introduces severe confounding variables into assay design and formulation workflows . Common benchmarks like Resiquimod (R848) activate both TLR7 and TLR8, making it impossible to isolate TLR8-specific immune responses—a critical requirement for minimizing off-target reactogenicity in vaccine adjuvant development. Furthermore, legacy TLR8-selective compounds such as Motolimod require significantly higher concentrations (EC50 > 100 nM) to achieve equivalent activation . This higher dosing requirement increases the risk of solvent-induced toxicity in cell cultures, complicates formulation due to solubility limits, and ultimately drives up long-term material costs for large-scale screening programs.
Reported potency differences between TLR8 agonists may shift effective concentration ranges and downstream response magnitudes.
Dual TLR7/8 agonists can confound pathway-specific readouts; TLR8 selectivity must be verified per compound lot.
Absence of head-to-head comparator data may limit cross-study interpretation and assay calibration.
TLR8 agonist 5 demonstrates high potency, achieving an EC50 of 20 nM in HEK-Blue hTLR8 reporter assays . In contrast, earlier-generation TLR8 agonists like Motolimod typically exhibit EC50 values exceeding 100 nM under similar conditions . This roughly 5-fold increase in potency allows researchers to use significantly lower compound concentrations, thereby reducing the volume of DMSO required in cell culture media and minimizing baseline cytotoxicity.
| Evidence Dimension | Required Dosing Concentration (EC50) |
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Motolimod (Legacy TLR8 Agonist) at >100 nM |
| Quantified Difference | ~5-fold lower concentration required |
| Conditions | In vitro HEK-Blue hTLR8 reporter cell assay |
Procuring a higher-potency agonist minimizes the required DMSO volume in cell cultures, directly reducing solvent-induced cytotoxicity during high-throughput screening workflows.
While broad-spectrum imidazoquinolines like Resiquimod (R848) act as dual TLR7/8 agonists, TLR8 agonist 5 is engineered for strict TLR8 selectivity . The use of dual agonists inherently confounds the differentiation of TLR7-mediated versus TLR8-mediated cytokine profiles. By utilizing TLR8 agonist 5, researchers can isolate the TLR8-specific MyD88/NF-κB signaling axis without cross-activation noise .
| Evidence Dimension | Receptor Target Specificity |
| Target Compound Data | Selective TLR8 activation |
| Comparator Or Baseline | Resiquimod (R848) (Dual TLR7/8 activation) |
| Quantified Difference | Elimination of TLR7-mediated off-target signaling |
| Conditions | Receptor profiling in human immune cell models |
For buyers developing targeted immunotherapies, strict selectivity prevents confounding assay data and reduces the risk of systemic reactogenicity in downstream in vivo models.
TLR8 agonist 5 is synthesized and verified to a purity of ≥98% (via HPLC), with a precise molecular weight of 576.69 g/mol (C31H40N6O5) . Compared to crude extracts or less refined analog mixtures (<95% purity) which often contain synthesis byproducts that precipitate in solution, this high-purity solid ensures predictable solubility in standard solvents like DMSO (e.g., 10 mM stock solutions) .
| Evidence Dimension | Lot-to-lot purity and solubility |
| Target Compound Data | ≥98% purity, stable 10 mM DMSO stock |
| Comparator Or Baseline | Lower-purity analogs (<95%) |
| Quantified Difference | Reduction in insoluble particulates and assay baseline noise |
| Conditions | Standard laboratory stock preparation (DMSO) |
Procuring a highly pure, easily solubilized compound ensures reproducible formulation across multiple assay batches, minimizing wasted reagents and anomalous data points.
Due to its high potency (EC50 = 20 nM), TLR8 agonist 5 is a precise positive control or combination agent in high-throughput screens evaluating tumor microenvironment modulation and the induction of pro-inflammatory cytokines like IL-12 and TNF-α .
Its strict selectivity for TLR8 over TLR7 makes this compound highly suitable for formulating novel vaccine adjuvants, where avoiding the systemic reactogenicity associated with dual-receptor activation is a critical design parameter .
The compound's reliable purity (≥98%) and predictable DMSO solubility allow virologists to reproducibly map MyD88-dependent signaling cascades in models of viral ssRNA recognition without the baseline noise caused by crude mixtures .